molecular formula C18H20ClN3O3 B6112127 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine CAS No. 5269-26-1

1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6112127
CAS No.: 5269-26-1
M. Wt: 361.8 g/mol
InChI Key: DVQAETAAGAOFIB-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a 4-chloro-3-nitrophenyl group and a 2-methoxyphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-nitrobenzyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting Agents: Amines, thiols, sodium azide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 1-[(4-Amino-3-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-hydroxyphenyl)piperazine.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine

Comparison

1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a chloro and a nitro group on the phenyl ring, as well as a methoxy group on the other phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications. The presence of the nitro group, in particular, allows for further chemical modifications, enhancing its versatility compared to other similar compounds.

Properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-25-18-5-3-2-4-16(18)21-10-8-20(9-11-21)13-14-6-7-15(19)17(12-14)22(23)24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQAETAAGAOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362423
Record name 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5269-26-1
Record name 1-[(4-Chloro-3-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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